1-Cyclopropyl-1H-indole-3-carbonitrile
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Overview
Description
1-Cyclopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale Fischer indole synthesis due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of methanesulfonic acid as a catalyst under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1-Cyclopropyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1-Cyclopropyl-1H-indole-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-cyclopropylindole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-8-14(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,8,10H,5-6H2 |
InChI Key |
IFDWJJYZNQNEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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